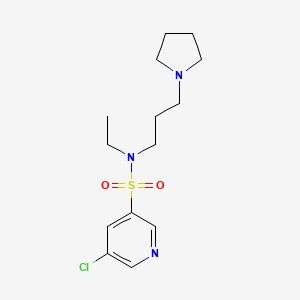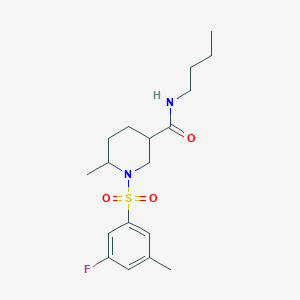![molecular formula C17H18N4O B6971048 N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B6971048.png)
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzoxazole derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.
Pyrimidine Ring Formation: The cyclopropylpyrimidine moiety is synthesized separately and then coupled with the benzoxazole derivative through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or neutral conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells
Antimicrobial Activity: The compound exhibits antimicrobial properties and is investigated for its effectiveness against various bacterial and fungal strains.
Anti-inflammatory Properties: Research is conducted to explore its potential as an anti-inflammatory agent.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Substituted Benzoxazole Derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Cyclopropylpyrimidine Derivatives: Compounds with the cyclopropylpyrimidine moiety also show comparable pharmacological properties.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine is unique due to its combined benzoxazole and cyclopropylpyrimidine structures, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11(17-20-13-4-2-3-5-14(13)22-17)10-19-15-8-9-18-16(21-15)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFNHIUMCRQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=NC=C1)C2CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6970987.png)
![[6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B6970997.png)

![N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide](/img/structure/B6971012.png)
![N,N-dimethyl-3-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971013.png)
![N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971022.png)

![3-bromo-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6971032.png)
![3-fluoro-5-methyl-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B6971034.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide](/img/structure/B6971054.png)
![N-[3-(4-chlorophenyl)butan-2-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B6971057.png)
![6-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridazine-3-carboxamide](/img/structure/B6971059.png)
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-fluoro-N,3,5-trimethylbenzenesulfonamide](/img/structure/B6971063.png)
![2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6971070.png)
